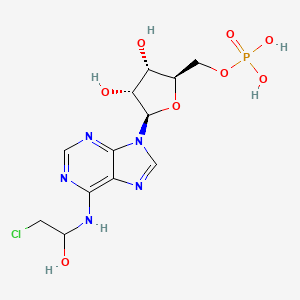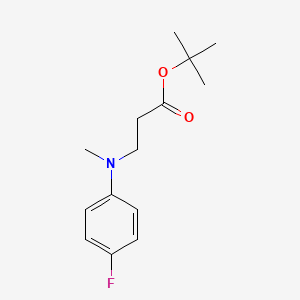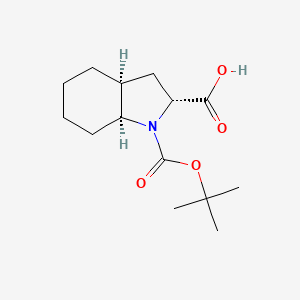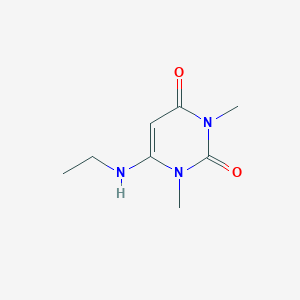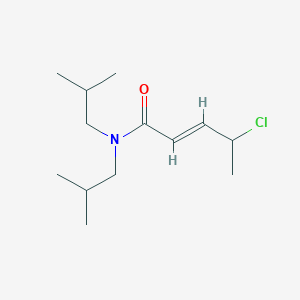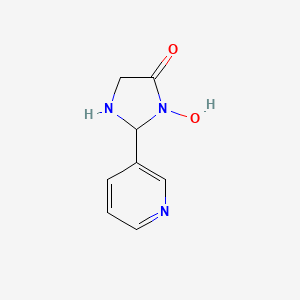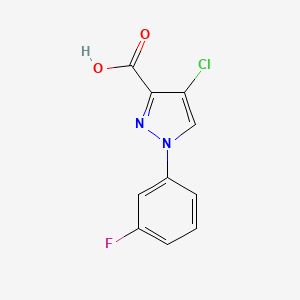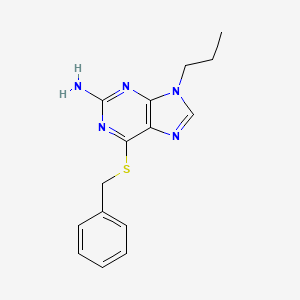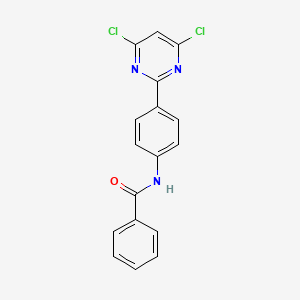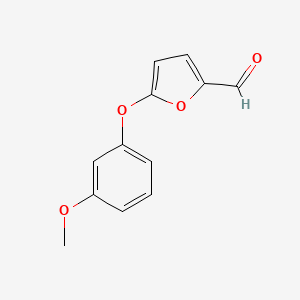
5-(3-Methoxyphenoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O4 It is a furan derivative that contains a methoxyphenoxy group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(3-Methoxyphenoxy)furan-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Methoxyphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with the methoxy group in the para position.
5-(Ethoxymethyl)furan-2-carboxaldehyde: Contains an ethoxymethyl group instead of a methoxyphenoxy group.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxyphenyl group instead of a methoxyphenoxy group .
Uniqueness
5-(3-Methoxyphenoxy)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a methoxyphenoxy group. This combination imparts specific chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Its structural features also make it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
5-(3-methoxyphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O4/c1-14-9-3-2-4-10(7-9)15-12-6-5-11(8-13)16-12/h2-8H,1H3 |
Clé InChI |
PTNMLKBMIAJLGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




